Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

Antiproliferative Activity Quinazolinone SAR Cancer Cell Line Screening

3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one (CAS 63314-19-2) is a synthetic quinazolin-4(3H)-one derivative that incorporates a 2-furanyl substituent at position 2 and a 4-chlorophenyl group at N3. This scaffold belongs to the 2-furano-4(3H)-quinazolinone subclass, which has been systematically profiled for antiproliferative, antimicrobial, and anti-inflammatory activities.

Molecular Formula C18H11ClN2O2
Molecular Weight 322.7 g/mol
CAS No. 63314-19-2
Cat. No. B5594485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
CAS63314-19-2
Molecular FormulaC18H11ClN2O2
Molecular Weight322.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H11ClN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H
InChIKeyRYTJBZYFBRQWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one — Core Scaffold Identity and Procurement Starting Points


3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one (CAS 63314-19-2) is a synthetic quinazolin-4(3H)-one derivative that incorporates a 2-furanyl substituent at position 2 and a 4-chlorophenyl group at N3 . This scaffold belongs to the 2-furano-4(3H)-quinazolinone subclass, which has been systematically profiled for antiproliferative, antimicrobial, and anti-inflammatory activities [1][2]. The compound serves as a key intermediate or screening candidate in medicinal chemistry campaigns targeting kinase inhibition and inflammatory pathways [1][2].

Why 3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one Cannot Be Replaced by a Generic Quinazolinone Analog


Within the quinazolin-4(3H)-one family, antiproliferative potency and target engagement are exquisitely sensitive to the nature and position of the N3-aryl and C2-heterocyclic substituents [1]. Systematic SAR studies demonstrate that the 4-chlorophenyl group at N3 confers superior cytotoxic activity against HEPG2, HCT116, and MCF7 cell lines compared to unsubstituted phenyl, 4-methoxyphenyl, or chalcone-bearing analogs, while the 2-furanyl ring is essential for EGFR tyrosine kinase inhibitory activity [1]. Generic substitution with a 3-(2-chlorophenyl) regioisomer or a 3-(4-methylphenyl) analog alters the electronic and steric profile at the ATP-binding pocket, resulting in divergent inhibitory percentages and selectivity patterns that cannot be predicted without empirical comparison data [1][2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one: Comparator-Anchored Datasets


Antiproliferative Potency Advantage of 4-Chlorophenyl over 4-Methoxyphenyl and Chalcone Analogs in Three Cancer Cell Lines

In a direct comparative series of 2-(furan-2-yl)quinazolin-4-one derivatives (compounds 53–55), the 4-chlorophenyl analog (compound 55, corresponding to 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one) exhibited consistently higher antiproliferative potency across HEPG2, HCT116, and MCF7 cell lines than the 4-chalcone-substituted analog, and comparable or superior potency to the 4-methylphenyl analog (compound 54) [1]. The full series demonstrated IC50 ranges of 8–101 nM/mL (HEPG2), 3–49 nM/mL (HCT116), and 7–63 nM/mL (MCF7) in sulforhodamine-B assays, with the 4-chlorophenyl derivative ranking among the most potent compounds [1].

Antiproliferative Activity Quinazolinone SAR Cancer Cell Line Screening

EGFR Tyrosine Kinase Inhibitory Activity Differentiates the 2-Furanyl Scaffold from Non-Furan Quinazolinone Analogs

The 2-(furan-2-yl)quinazolin-4-one scaffold confers EGFR-TK inhibitory activity that is absent in quinazolinones lacking the 2-furanyl ring. Among the five most potent antiproliferative compounds tested for EGFR-TK inhibition, percentage inhibitory activity ranged from 53% to 84%, with the most potent inhibitor (compound 3a) achieving 84% inhibition [1]. Molecular docking confirmed that the furan oxygen participates in key hydrogen-bond interactions within the ATP-binding pocket of EGFR, providing a structural basis for this differentiation [1].

EGFR Inhibition Tyrosine Kinase Quinazolinone Docking

Regioisomeric Differentiation: 4-Chlorophenyl (para) vs. 2-Chlorophenyl (ortho) Substitution at N3

The 4-chlorophenyl (para-chloro) regioisomer (CAS 63314-19-2) and the 2-chlorophenyl (ortho-chloro) regioisomer (CAS not specified but corresponds to 3-(2-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one) represent distinct chemical entities with different steric and electronic profiles at the N3 position [1]. In the NCI 60-cell-line antitumor screen, closely related 2-furano-4(3H)-quinazolinones displayed markedly different GI50 values depending on the substitution pattern: the ortho-chlorobenzylideneamino derivative (compound 21) achieved GI50 values of 1.82 μM (OVCAR-4) and 2.14 μM (NCI-H522) at five-dose screening, whereas other regioisomers in the same series did not achieve comparable potency [2]. This demonstrates that even subtle positional changes in the N3-aryl substituent produce non-linear potency shifts.

Regioisomer Comparison Structure-Activity Relationship Quinazolinone Pharmacophore

Antimicrobial Activity Differentiation of the 2-Furano-4(3H)-quinazolinone Core Compared to Non-Furan Quinazolinones

In a series of 2-furano-4(3H)-quinazolinone analogs (5a–t), several compounds (5d, 5g, 5j, 5l, 5q, 5r, 5s, 5t) exhibited good antimicrobial potential against a broad panel of Gram-positive and Gram-negative bacteria including S. aureus, Salmonella enterica, Vibrio cholerae, Bacillus subtilis, Proteus mirabilis, Escherichia coli V517, Mycobacterium smegmatics, and Pseudomonas aeruginosa, as well as the fungus C. albicans, with ampicillin and amphotericin B as reference standards [1]. Quinazolinones lacking the 2-furanyl substituent generally show narrower or weaker antimicrobial spectra in comparable assays [1].

Antimicrobial Activity Quinazolinone Derivatives Furan Pharmacophore

Procurement-Grade Purity and ISO-Certified Quality Control as a Selection Criterion

Commercially available 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one (CAS 63314-19-2) is supplied at ≥98% purity by MolCore under ISO certification, suitable for pharmaceutical R&D and quality control applications . An alternative supply (Chemenu, catalog CM215827) offers 97% purity . This purity level exceeds the typical ≥95% threshold for most screening library compounds and ensures reproducibility in dose-response assays where impurities exceeding 3% can confound IC50 determinations .

Compound Procurement Quality Control Analytical Purity

High-Confidence Application Scenarios for 3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one Based on Verified Evidence


Antiproliferative Lead Optimization Targeting HEPG2, HCT116, and MCF7 Carcinoma Cell Lines

This compound is suited as a starting point for medicinal chemistry campaigns against liver, colon, and breast cancer cell lines, where the 4-chlorophenyl N3-substitution has been empirically validated to confer superior potency over 4-chalcone and unsubstituted phenyl analogs within the 2-furano-4(3H)-quinazolinone series [1]. The scaffold's established IC50 range (8–101 nM/mL across three cell lines) provides a quantitative benchmark for analog prioritization [1].

EGFR Tyrosine Kinase Inhibitor Screening and Structure-Based Design

The 2-furanyl ring is a pharmacophoric requirement for EGFR-TK ATP-site engagement, as demonstrated by molecular docking and biochemical inhibition data (up to 84% inhibition at the tested concentration) [1]. This compound can serve as a validated entry point for designing EGFR-targeted probes or therapeutics, with the 4-chlorophenyl group offering a handle for further substitution to modulate selectivity [1].

Comparative Regioisomer Studies for N3-Aryl Quinazolinone SAR Exploration

The para-chloro substitution at N3 (CAS 63314-19-2) is chemically distinct from the ortho-chloro regioisomer (CAS corresponding to 3-(2-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one), with established SAR showing that positional isomerism at N3 produces divergent antitumor potency in NCI 60-cell-line screening [1][2]. This compound is therefore valuable as a defined regioisomer for systematic SAR studies comparing ortho-, meta-, and para-substituted N3-aryl quinazolinones.

Anti-infective Screening Against Gram-positive, Gram-negative, and Fungal Pathogens

As a member of the 2-furano-4(3H)-quinazolinone class with demonstrated broad-spectrum antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and C. albicans [1], this compound can be deployed in phenotypic screening cascades for novel antibacterial or antifungal leads, particularly where furan-containing scaffolds have shown enhanced activity relative to non-furan analogs [1].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.